molecular formula C10H8N2O3 B13167489 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13167489
M. Wt: 204.18 g/mol
InChI Key: VMPSAHIXCYBRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine core, a fundamental heterocycle in medicinal chemistry, substituted with a carboxylic acid group at the 4-position and a 2-methylfuran-3-yl group at the 2-position. The carboxylic acid functional group is a versatile synthetic handle, allowing for further derivatization into amides or esters, or for coordination chemistry. Pyrimidine-carboxylic acid derivatives are of significant interest in pharmaceutical and materials research. Specifically, related pyrimidine carboxylic acids, such as 4-pyrimidinecarboxylic acid and 5-pyrimidinecarboxylic acid, are utilized as ligands to synthesize novel organometallic complexes . These complexes, particularly with metals like antimony, have demonstrated promising preliminary in vitro cytostatic activity against human cancer cell lines, including alveolar basal epithelial lung cancer (A549) and hepatocellular carcinoma (HepG-2), as well as antimicrobial properties . Furthermore, pyrimidine derivatives, in general, are extensively investigated for their diverse pharmacological effects, which can include antibacterial, antiviral, antifungal, and anti-inflammatory activities . The structure of this compound makes it a valuable building block for constructing more complex molecules and for exploring structure-activity relationships in drug discovery. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-7(3-5-15-6)9-11-4-2-8(12-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

VMPSAHIXCYBRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the furan and pyrimidine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with nucleic acids. These interactions can disrupt the normal function of enzymes and DNA, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, the methylfuran group in the target compound may balance lipophilicity with moderate polarity due to the furan oxygen .
  • Position of Carboxylic Acid: Thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives exhibit broader antimicrobial activity than their 4-carboxylic counterparts, suggesting that the carboxylic acid’s position modulates target engagement .
  • Bulk and Steric Effects : The morpholin-3-yl substituent in 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid () introduces steric bulk, which may hinder binding to compact active sites compared to the smaller methylfuran group .

Biological Activity

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to a range of therapeutic effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_10N_2O_3. Its structure consists of a pyrimidine ring substituted with a carboxylic acid group and a 2-methylfuran moiety, which may influence its biochemical interactions.

PropertyValue
Molecular Weight218.21 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to this compound can inhibit bacterial growth effectively. For instance, a related compound demonstrated an IC50 value of 7.7 μM against certain bacterial strains, suggesting that modifications to the pyrimidine structure can enhance its antimicrobial efficacy .

Antitumor Activity

Pyrimidine derivatives are also known for their anticancer properties. A study focused on related compounds reported promising results in inhibiting tumor cell proliferation. For example, compounds with structural similarities exhibited IC50 values ranging from 0.87 to 12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that the incorporation of specific functional groups can significantly enhance anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with key enzymes or receptors involved in disease pathways. For example, pyrimidines have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell signaling .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can lead to increased potency and selectivity towards specific biological targets. For instance, substituents that enhance lipophilicity or introduce polar groups can significantly affect binding affinity and solubility profiles .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those related to this compound, against various bacterial strains using the microdilution method. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ampicillin .
  • Antitumor Activity : In vitro studies on breast cancer cell lines showed that compounds similar to this compound could induce apoptosis and inhibit cell cycle progression at low concentrations (IC50 values <10 μM). These findings suggest potential for further development as anticancer agents .

Q & A

Q. What analytical techniques are recommended for characterizing 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid?

  • Methodological Answer: Use a combination of 1H NMR (400 MHz, DMSO-d6) to confirm proton environments, LCMS for molecular ion detection (e.g., ESIMS m/z analysis), and HPLC for purity assessment (>95%). For structural confirmation, compare spectral data with analogs like 3-methyl-4-(6-(trifluoromethyl)pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, which reported δ 13.99 ppm for carboxylic protons and J-coupling patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer: Follow guidelines for pyrimidine-carboxylic acid derivatives: use PPE (gloves, lab coat), conduct reactions in a fume hood, and avoid inhalation/contact. Refer to Safety Data Sheets (SDS) for related compounds (e.g., pyrimidine-4-carboxylic acid, CAS 31462-59-6), which emphasize proper storage (room temperature, dry conditions) and emergency procedures (e.g., eye flushing with water) .

Q. How can researchers synthesize derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Apply General Procedure F1 (amide formation) using EDCI/HOBt coupling agents. For example, substitute the carboxylic acid group with amines or alcohols. Optimize reaction conditions (e.g., DMF as solvent, 24-hour stirring at RT) as demonstrated in the synthesis of 3-methyl-pyrrole-2-carboxylic acid derivatives .

Advanced Research Questions

Q. How can chromatographic challenges in separating stereoisomers or epimers of this compound be addressed?

  • Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile/water gradients with 0.1% formic acid) and column temperature. For co-eluting epimers, use chiral columns (e.g., Chiralpak IA) or derivatize with chiral auxiliaries. Reference studies on (4S)-thiazolidine-4-carboxylic acid derivatives, where minor chromatographic adjustments resolved epimers .

Q. What synthetic strategies are effective for constructing the pyrimidine-furan hybrid core?

  • Methodological Answer: Employ Suzuki-Miyaura coupling to attach the 2-methylfuran-3-yl moiety to the pyrimidine ring. Alternatively, use cyclocondensation of thioureas with β-keto esters to form the pyrimidine ring, followed by furan functionalization. Catalysts like Pd(PPh3)4 and solvents like toluene (reflux, 12 hours) are effective, as seen in oxazolo-pyridine-carboxylic acid syntheses .

Q. How can computational methods predict crystallographic behavior or synthon formation?

  • Methodological Answer: Use Cambridge Structural Database (CSD) to analyze hydrogen-bonding motifs (e.g., carboxylic acid-pyrimidine synthons). Density Functional Theory (DFT) calculations can optimize molecular packing, as demonstrated in furan tetracarboxylate-2-aminopyrimidinium salt studies, which identified R22(8) hydrogen-bonding patterns .

Q. What strategies ensure high yield and purity during scale-up synthesis?

  • Methodological Answer: Optimize batch reactions using palladium catalysts (e.g., Pd/C for hydrogenation) and polar aprotic solvents (e.g., DMF). Implement inline HPLC monitoring to detect intermediates, as shown in 6-(4-chlorophenyl)oxazolo-pyridine-4-carboxylic acid synthesis, achieving >94% yield .

Q. How should impurity profiling and identification be conducted for regulatory compliance?

  • Methodological Answer: Use LC-MS/MS to detect trace impurities (e.g., <0.15% as per ICH guidelines). Compare retention times with spiked standards of known byproducts, such as sulfinic acid derivatives or triazole-containing analogs. Reference pharmacopeial methods for (4S)-thiazolidine-4-carboxylic acid, which specified unidentified impurities via gradient elution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.